
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine class of molecules. This compound is characterized by its unique structure, which includes a purine core substituted with a methyl group, a propyl group, and a piperazine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic synthesis. One common method starts with the preparation of the purine core, followed by the introduction of the propyl and methyl groups, and finally the attachment of the piperazine ring. Key steps include:
Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Alkylation: Introduction of the propyl group is often done via alkylation reactions using propyl halides in the presence of a base.
N-Methylation: The methyl group can be introduced using methylating agents such as methyl iodide.
Piperazine Ring Attachment: The piperazine ring is typically introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful in studying enzyme functions and cellular processes.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition or activation of key signaling molecules.
相似化合物的比较
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar purine structure but with different substituents.
Theophylline (1,3-Dimethylxanthine): Another purine derivative with therapeutic uses.
Aminophylline (Theophylline Ethylenediamine): A complex of theophylline with ethylenediamine, used in respiratory diseases.
Uniqueness
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a purine core is not commonly found in other compounds, making it a valuable molecule for research and development.
属性
IUPAC Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-4-5-20-10-11(18(3)14(22)16-12(10)21)15-13(20)19-8-6-17(2)7-9-19/h4-9H2,1-3H3,(H,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMOGLAGGQDDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
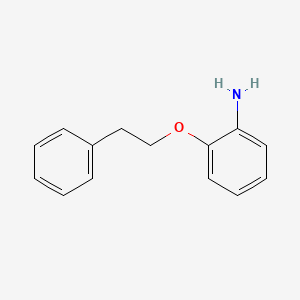
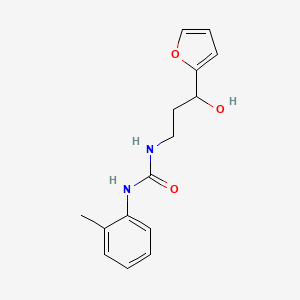
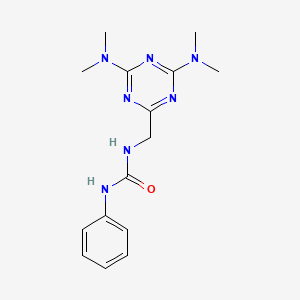
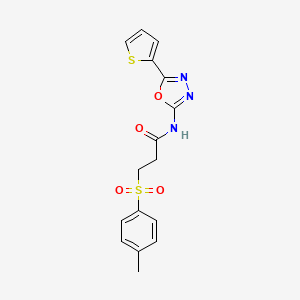
![N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide](/img/structure/B2738766.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2738767.png)
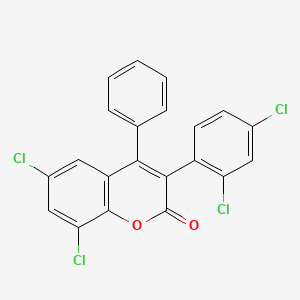


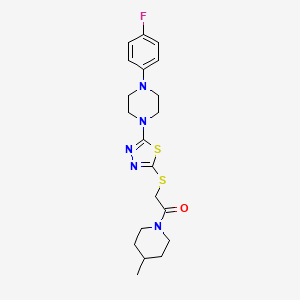
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2738778.png)
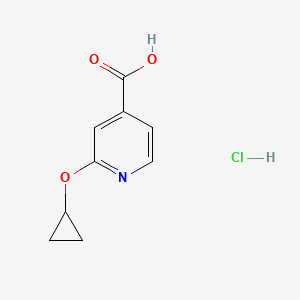
![3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2738780.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-3-carboxamide](/img/structure/B2738781.png)
